10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodophenyl group and a pyrimidoquinoline core makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinoline derivatives, including 10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE, typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component condensation reaction. This involves the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and environmentally friendly processes. The use of recyclable solvents and catalysts, as well as solvent-free conditions, are common practices to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the iodophenyl group .
Scientific Research Applications
10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4-dione: A closely related compound with similar biological activities.
Quinoline derivatives: Compounds with a quinoline core that exhibit a wide range of biological activities.
Uniqueness
The presence of the iodophenyl group in 10-(4-IODOPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE makes it unique compared to other pyrimido[4,5-b]quinoline derivatives. This group can enhance the compound’s reactivity and binding affinity to biological targets, potentially leading to more potent biological effects .
Properties
Molecular Formula |
C18H12IN3O2 |
---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C18H12IN3O2/c1-21-17(23)14-10-11-4-2-3-5-15(11)22(16(14)20-18(21)24)13-8-6-12(19)7-9-13/h2-10H,1H3 |
InChI Key |
UNQFRDFTKWZBLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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